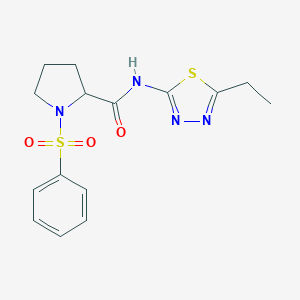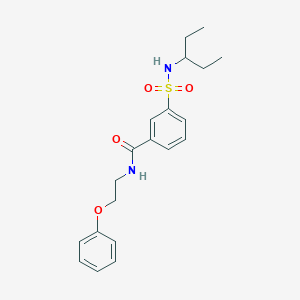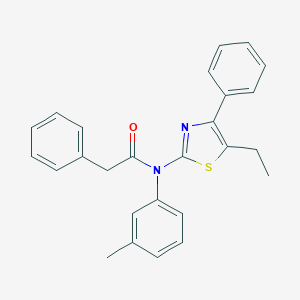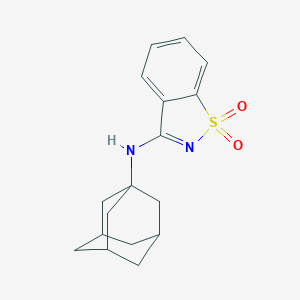![molecular formula C20H19FN2OS2 B299892 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299892.png)
2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide is a synthetic compound that belongs to the class of thiazole-based molecules. It has been extensively studied for its potential applications in scientific research. The compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various inflammatory enzymes, such as COX-2 and iNOS. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide in laboratory experiments is its potent anti-inflammatory and analgesic activities. This makes it a promising candidate for the development of new drugs for the treatment of various inflammatory conditions. However, one of the limitations of using the compound is its cytotoxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide. One potential direction is the development of new drugs based on the compound for the treatment of various inflammatory conditions and cancer. Another direction is the study of the compound's mechanism of action, which may lead to the discovery of new targets for the development of novel therapeutics. Additionally, the compound's potential use in combination with other drugs for the treatment of various diseases should also be explored.
Métodos De Síntesis
The synthesis of 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide involves the reaction of mesityl chloride with 4-amino-5-fluoro-2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide has been widely used in scientific research for various applications. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory conditions. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Propiedades
Fórmula molecular |
C20H19FN2OS2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H19FN2OS2/c1-12-8-13(2)19(14(3)9-12)23-18(24)11-26-20-22-17(10-25-20)15-4-6-16(21)7-5-15/h4-10H,11H2,1-3H3,(H,23,24) |
Clave InChI |
WJWGXKZDQGLFOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299815.png)

![2,2-diphenyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B299821.png)
![Acetamide, N-[3-(morpholine-4-carbonyl)phenyl]-2-naphthalen-1-yl-](/img/structure/B299823.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B299826.png)
![N-(3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B299829.png)
![N-[4-(ethylthio)phenyl]nicotinamide](/img/structure/B299832.png)
amino]benzoate](/img/structure/B299834.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide](/img/structure/B299835.png)
![N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299836.png)


